3-Isobutyl-2-oxindole
Overview
Description
3-Isobutyl-2-oxindole is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Versatile Scaffold for Synthetic Methodologies
3-Isobutyl-2-oxindole is utilized in the development of synthetic methodologies, particularly in catalytic enantioselective synthesis, demonstrating its significance as a building block for creating bioactive molecules. The compound's utility is evident in various asymmetric strategies, including Michael additions, Mannich reactions, and Diels-Alder reactions, showcasing its versatility in constructing complex and biologically relevant structures. For instance, research has shown that 3-substituted oxindoles, including this compound derivatives, are widely employed in enantioselective syntheses, enabling the construction of chiral molecules with significant biological activities (Cao, Zhou, & Zhou, 2018).
Applications in Biological Studies
This compound is a critical intermediate in the synthesis of compounds with potent biological activities. It has been instrumental in the development of molecules with antimicrobial, antitumor, and oviposition-stimulant activities. The compound's structural versatility allows for the creation of molecules with high reactivity and specificity towards various biological targets. For example, 3-isothiocyanato oxindoles, closely related to this compound, have been applied in reactions with high reactivities, indicating the potential for developing novel therapeutic agents (Hou et al., 2013).
Contribution to Drug Discovery
The structural motif of this compound is found in many natural products and drugs, making it a valuable scaffold in drug discovery. Its presence in various pharmaceutically active compounds underscores the importance of developing synthetic methodologies around this core structure. The enantioselective synthesis of 3-functionalized oxindole derivatives, utilizing this compound, plays a crucial role in advancing modern drug discovery and probe development programs. These methodologies enable the preparation of synthetic libraries of chiral compounds derived from privileged scaffolds, which are essential for identifying novel therapeutic agents (Yu et al., 2016).
Analytical and Detection Methods
Beyond its applications in synthesis and biological studies, this compound has also been explored in analytical chemistry for the development of sensitive fluorimetric determination methods. This highlights its utility not only as a synthetic intermediate but also as a compound of interest in developing analytical techniques for detecting and quantifying bioactive molecules (Derayea et al., 2019).
Mechanism of Action
Target of Action
3-Isobutyl-2-oxindole is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets to induce a range of biological effects.
Biochemical Pathways
For instance, indole can be produced from tryptophan by tryptophanase in many bacterial species . Furthermore, various bacterial strains have obtained the ability to transform and degrade indole . These findings suggest that this compound may also be involved in similar biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound may exert a range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
3-Isobutyl-2-oxindole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which can influence various biological pathways . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and receptors.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the JAK/STAT3 signaling pathway, which is crucial for cell survival and apoptosis . Additionally, this compound can alter gene expression profiles, leading to changes in cellular functions such as proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been reported to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it can undergo glucosylation by enzymes such as UGT74D1, which converts it into more water-soluble forms for excretion . These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux carriers, such as PIN efflux carriers, which regulate its intracellular concentration . Additionally, binding proteins can facilitate its distribution to specific tissues, influencing its localization and accumulation within the body.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with various biomolecules to exert its biological effects.
Properties
IUPAC Name |
3-(2-methylpropyl)-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-8(2)7-10-9-5-3-4-6-11(9)13-12(10)14/h3-6,8,10H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNMEXRCASTLJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378127 | |
Record name | 3-Isobutyl-2-oxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251550-17-1 | |
Record name | 3-Isobutyl-2-oxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.